3-Phenyl-1H-indole-2-diazonium

Catalog No.
S14790386
CAS No.
763075-50-9
M.F
C14H10N3+
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-1H-indole-2-diazonium

CAS Number

763075-50-9

Product Name

3-Phenyl-1H-indole-2-diazonium

IUPAC Name

3-phenyl-1H-indole-2-diazonium

Molecular Formula

C14H10N3+

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C14H10N3/c15-17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H/q+1

InChI Key

VBQQLOOAPQRLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)[N+]#N

3-Phenyl-1H-indole-2-diazonium is a diazonium compound derived from indole, a significant heterocyclic structure in organic chemistry. This compound features a diazonium group (N2+-N_2^+) attached to the indole framework, specifically at the 2-position. The presence of the diazonium group enhances the reactivity of the indole, making it a valuable intermediate in various organic syntheses. The molecular formula for 3-phenyl-1H-indole-2-diazonium is C13H11N3C_{13}H_{11}N_3, and its structure can be depicted as follows:

text
N2+ | C6H5-C | C8H6N

The compound's unique properties stem from both the aromatic indole core and the electron-withdrawing nature of the diazonium group, which can facilitate electrophilic substitution reactions.

, primarily due to its diazonium functionality. Key reactions include:

  • Electrophilic Aromatic Substitution: The diazonium group can act as an electrophile, allowing for substitution reactions with various nucleophiles such as phenols, amines, and thiols. For instance, it can react with phenolic compounds to form azo dyes.
  • Coupling Reactions: The compound can undergo coupling reactions with activated aromatic systems to yield biaryl compounds. This is particularly useful in synthesizing complex organic molecules.
  • Reduction Reactions: 3-Phenyl-1H-indole-2-diazonium can be reduced to form corresponding amines, which are valuable intermediates in organic synthesis.

Research indicates that derivatives of 3-phenyl-1H-indole compounds exhibit notable biological activities. For instance, some studies have highlighted their potential as:

  • Antimicrobial Agents: Compounds related to this structure have shown activity against various bacteria and fungi, suggesting potential applications in pharmaceuticals .
  • Anticancer Properties: Certain derivatives have been investigated for their ability to inhibit tumor growth and may act as selective inhibitors of enzymes like carbonic anhydrase IX and XII, which are associated with cancer progression .

The synthesis of 3-phenyl-1H-indole-2-diazonium typically involves several steps:

  • Formation of Indole: Indoles can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
  • Diazotization: The indole derivative is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
  • Purification: The resulting diazonium compound is purified through recrystallization or chromatography techniques.

3-Phenyl-1H-indole-2-diazonium has diverse applications in organic chemistry:

  • Dye Synthesis: It is widely used in the production of azo dyes due to its ability to form stable azo compounds through coupling reactions.
  • Organic Synthesis: The compound serves as an important intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Studies on the interactions of 3-phenyl-1H-indole-2-diazonium with biological systems reveal its potential effects on cellular processes. For example:

  • Reactivity with Biological Nucleophiles: The diazonium group can react with thiol groups in proteins, potentially affecting protein function and leading to cytotoxic effects.
  • Mechanistic Studies: Investigations into its mechanism of action suggest that its reactivity may be exploited for targeted drug delivery or as a biochemical probe in research settings.

Several compounds share structural similarities with 3-phenyl-1H-indole-2-diazonium. Key comparisons include:

Compound NameStructure TypeUnique Features
1H-IndoleHeterocyclic amineBasic structure without diazonium functionality
2-AminobenzylindoleAmino-substituted indoleExhibits different biological activities
3-(4-Methylphenyl)-1H-indoleMethyl-substituted indoleEnhanced lipophilicity affecting bioavailability
Indolyl Diazonium SaltsAryl diazoniumSimilar reactivity but varies by substituents

The uniqueness of 3-phenyl-1H-indole-2-diazonium lies in its specific reactivity profile due to the combination of the phenyl group and the diazonium functionality, which allows for versatile synthetic applications not found in simpler indoles or other substituted variants.

The antimicrobial efficacy of 3-Phenyl-1H-indole-2-diazonium and related compounds has been extensively investigated against various resistant bacterial strains, with particular emphasis on mycobacterial species and methicillin-resistant Staphylococcus aureus. Research demonstrates that these compounds exhibit significant activity against drug-susceptible and drug-resistant mycobacterial strains without cross-resistance to first-line antimycobacterial drugs [1].

The most potent compound in the series, 5-chloro-3-(4-trifluoromethylphenyl)-1H-indole, demonstrated exceptional antimycobacterial activity with a minimum inhibitory concentration of 8.4 micromolar against Mycobacterium tuberculosis H37Rv strain [1]. This represents approximately 3.6-fold greater potency than the second-line drug isoniazid under similar testing conditions. The compound series showed particularly promising activity against multidrug-resistant strains, with compounds such as 2-methyl-3-(4-trifluoromethylphenyl)-1H-indole achieving minimum inhibitory concentrations of 18.2 micromolar [1].

Studies of aryl-indole diazonium derivatives have revealed substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus and low-level vancomycin-resistant Enterococcus faecalis [2]. These compounds demonstrated equipotent activity against both susceptible and resistant bacterial strains, indicating absence of cross-resistance mechanisms. The most active compounds in this category achieved submicromolar minimum inhibitory concentrations, with aryloxyindole derivatives reaching 0.6 micromolar potency against methicillin-resistant Staphylococcus aureus [2].

Investigation of indole-triazole and indole-thiadiazole conjugates has shown broad-spectrum antimicrobial activity with minimum inhibitory concentration values ranging from 3.125 to 50 micrograms per milliliter against various bacterial and fungal pathogens [3]. The indole-triazole derivative compound demonstrated excellent activity against methicillin-resistant Staphylococcus aureus, being more effective than ciprofloxacin, and showed particularly promising antifungal activity against Candida krusei strains [3].

Molecular Targets in Mycobacterial Inhibition

The molecular targets of 3-Phenyl-1H-indole-2-diazonium in mycobacterial systems involve multiple cellular pathways, with DNA gyrase representing the primary validated target. Molecular docking studies have demonstrated that indole derivatives can effectively bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting the enzyme's ATPase activity [4] [5]. This mechanism is particularly significant as it mimics the action of aminocoumarin antibiotics such as novobiocin, but with enhanced potency against mycobacterial strains.

The interaction between indole compounds and DNA gyrase involves specific binding to the ATP-binding pocket of the GyrB subunit, preventing nucleotide capture and subsequent DNA supercoiling activity [4]. Research has shown that indole at concentrations of 4-5 millimolar can inhibit DNA gyrase supercoiling activity without introducing double-strand breaks, effectively inducing cellular dormancy and promoting persister cell formation [4]. This mechanism provides a plausible explanation for the enhanced survival of bacteria during antibiotic treatment and suggests potential therapeutic applications for targeting dormant mycobacterial populations.

Fatty acid synthesis pathways represent another significant molecular target for indole-based antimicrobial compounds. Computational studies have identified diketopiperazine-indole derivatives as potential inhibitors of the FabH protein from Escherichia coli, which represents a key enzyme in bacterial fatty acid synthesis [6]. These compounds demonstrated significant binding affinity to the FabH active site, with minimum inhibitory concentrations ranging from 0.94 to 3.87 micromolar against various bacterial species [6].

Bacterial membrane systems constitute an additional target for indole derivatives, particularly through membrane depolarization mechanisms. Studies using membrane-potential-sensitive fluorescent probes have demonstrated that substituted indole compounds can rapidly depolarize bacterial membranes and permeabilize outer membrane structures [7]. This mechanism involves electrostatic interactions between positively charged nitrogen atoms in the indole derivatives and negatively charged bacterial membrane components, leading to membrane integrity disruption and bacterial cell death [7].

Efflux pump inhibition represents a complementary mechanism of action for certain indole derivatives, particularly in combating antibiotic resistance. Research has shown that 2-aryl-1H-indole compounds can suppress drug resistance in Staphylococcus aureus by acting upon the NorA efflux pump system [8]. The 5-nitrophenyl-1H-indole derivative decreased the minimum inhibitory concentration of berberine against Staphylococcus aureus from 125 micrograms per milliliter to 0.2 micrograms per milliliter, demonstrating significant efflux pump inhibitory activity [8].

Substituent Effects on Bioactivity Landscapes

The structure-activity relationships of 3-Phenyl-1H-indole-2-diazonium derivatives reveal complex interactions between molecular structure and biological activity. Substitution patterns on both the phenyl ring and indole core significantly influence antimicrobial potency, with specific substituents conferring enhanced activity against resistant bacterial strains.

Substitution at the 4-position of the phenyl ring demonstrates variable effects depending on the nature of the substituent. Methoxy substitution provides enhanced antimicrobial activity, with compounds achieving minimum inhibitory concentrations of 19.4 to 28.0 micromolar against mycobacterial strains [1]. This enhancement is attributed to the methoxy group's ability to act as a hydrogen bond acceptor, potentially improving binding interactions with target proteins. Conversely, fluorine substitution at the same position results in moderate activity reduction, with minimum inhibitory concentrations ranging from 20.3 to 94.7 micromolar [1].

Trifluoromethyl substitution at the 4-position of the phenyl ring significantly enhances antimicrobial activity, producing compounds with minimum inhibitory concentrations between 8.4 and 47.8 micromolar [1]. This improvement is attributed to increased lipophilicity conferred by the trifluoromethyl group, facilitating better membrane penetration and cellular uptake. The trifluoromethyl group's unique physicochemical properties also reduce metabolic reactivity, potentially extending compound half-life in biological systems [1].

Modification of the indole ring system through methyl substitution at the 2-position produces significant activity enhancement, with compounds showing approximately 2.6-fold improvement in potency compared to unsubstituted analogs [1]. This enhancement suggests that steric optimization around the indole nitrogen atom improves target binding affinity or cellular penetration mechanisms. The methyl group may also influence compound conformation, positioning the molecule more favorably for target interaction.

Halogen substitution at the 5-position of the indole ring demonstrates variable effects depending on the specific halogen. Fluorine substitution produces compounds with minimum inhibitory concentrations ranging from 35.8 to 43.6 micromolar, while chlorine substitution results in significantly enhanced activity with minimum inhibitory concentrations between 8.4 and 20.3 micromolar [1]. The superior activity of chlorine-substituted derivatives may result from halogen bonding interactions with target proteins or improved hydrophobic interactions within binding sites.

Electron-withdrawing substituents generally enhance antimicrobial activity through multiple mechanisms. These groups can increase the electrophilicity of the indole ring system, facilitating interactions with nucleophilic residues in target proteins [9]. Additionally, electron-withdrawing groups may improve compound stability by reducing electron density at potentially reactive sites, thereby extending biological half-life and maintaining antimicrobial activity over extended periods.

Metabolic Stability Considerations

The metabolic stability of 3-Phenyl-1H-indole-2-diazonium compounds represents a critical factor in their therapeutic development, with significant variation observed depending on structural features and environmental conditions. Diazonium salts demonstrate pH-dependent degradation patterns, with rapid decomposition occurring at physiological pH values between 6 and 8 [10].

Aryl diazonium compounds undergo rapid degradation at pH values between 6 and 8, producing formaldehyde, thiatriazine, and aminobenzenesulfonic acid derivatives as primary degradation products [10]. Interestingly, degradation at lower pH values (1-5) proceeds significantly slower and produces different metabolite profiles, including the parent compound and aminobenzenesulfonic acid derivatives [10]. At pH 1, approximately 3% of the diazonium compound forms the corresponding diazonium salt through interaction with nitrosyl cations released during decomposition [10].

The stability of diazonium salts is highly dependent on environmental conditions, with compounds remaining stable only in the presence of large excesses of strong mineral acids under anhydrous conditions [10]. In aqueous environments, these compounds undergo instantaneous conversion to aminobenzenesulfonic acid derivatives, suggesting limited bioavailability and potential for rapid clearance in biological systems [10].

Indole core structures demonstrate moderate metabolic stability, with hydroxylation at various positions representing the primary metabolic pathway [11]. Studies using human and mouse liver microsome fractions have identified specific soft spots for metabolic attack, particularly at the nitrogen-hydrogen positions and carbon atoms adjacent to the indole nitrogen [11]. Methyl and cyclopropyl substituents at the 5-position of indole derivatives show particular susceptibility to hydroxylation reactions [11].

Trifluoromethyl-containing derivatives exhibit enhanced metabolic stability compared to unsubstituted analogs, with the trifluoromethyl group remaining largely intact during biotransformation processes [1]. This stability advantage contributes to the enhanced antimicrobial activity observed for trifluoromethyl-substituted compounds, as the group maintains its lipophilicity-enhancing properties throughout the compound's biological residence time.

Halogenated indole derivatives show variable metabolic stability depending on the halogen type and position. Chlorine-substituted compounds generally demonstrate moderate stability with potential for dehalogenation reactions under oxidative conditions [11]. Fluorine-substituted derivatives typically show enhanced stability due to the strong carbon-fluorine bond, although metabolic defluorination can occur under specific enzymatic conditions [11].

Methoxy-substituted derivatives undergo predictable demethylation reactions mediated by cytochrome P450 enzymes, producing hydroxylated metabolites that may retain antimicrobial activity [11]. The metabolic conversion of methoxy groups to hydroxyl groups can potentially enhance water solubility and facilitate renal clearance, although this may also reduce antimicrobial potency through decreased lipophilicity [11].

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

220.087472332 g/mol

Monoisotopic Mass

220.087472332 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types